Woodrosin II

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

. It is a derivative of rosin, a natural resin obtained from pine trees, and has various applications in scientific research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Woodrosin II involves multiple steps, including the esterification of jalapinolic acid with various glucopyranosyl and rhamnopyranosyl derivatives. The reaction conditions typically involve the use of catalysts such as Grubbs carbene ruthenium complex for macrocyclization . The process requires precise control of temperature, pH, and reaction time to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound involves the solvent extraction of aged pine stumps followed by a liquid-liquid solvent refining process . The refined wood rosin is composed of approximately 90% resin acids and 10% neutrals (non-acidic compounds). The resin acid fraction is a complex mixture of isomeric diterpenoid monocarboxylic acids, with abietic acid being the main component . The substance is purified by steam stripping or countercurrent steam distillation.

Analyse Chemischer Reaktionen

Types of Reactions

Woodrosin II undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can convert the ester groups into alcohols.

Substitution: Substitution reactions can replace functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include metal hydrides such as sodium bis(2-methoxy-ethoxy) aluminium dihydride for reduction . Oxidation reactions may involve reagents like potassium permanganate or chromium trioxide. Substitution reactions often require catalysts and specific solvents to facilitate the process.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as alcohols, ketones, and substituted esters. These products have different properties and applications depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Woodrosin II has a wide range of applications in scientific research, including:

Chemistry: Used as a starting material for the synthesis of complex organic molecules.

Biology: Employed in the study of biochemical pathways and enzyme interactions.

Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.

Industry: Utilized in the production of coatings, adhesives, and other materials.

Wirkmechanismus

The mechanism of action of Woodrosin II involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes and receptors, altering their activity and function. This can lead to changes in biochemical pathways and cellular processes, resulting in various physiological effects .

Vergleich Mit ähnlichen Verbindungen

Woodrosin II can be compared with other similar compounds, such as:

Woodrosin I: Composed of four glucose, one rhamnose, and lipid moieties.

Glycerol esters of wood rosin: Complex mixtures of glycerol di- and tri-esters of resin acids.

The uniqueness of this compound lies in its specific esterification pattern and the presence of multiple glucopyranosyl and rhamnopyranosyl derivatives, which confer distinct chemical and biological properties.

Conclusion

This compound is a versatile compound with significant applications in various fields of scientific research and industry Its unique chemical structure and reactivity make it a valuable material for the synthesis of complex organic molecules and the study of biochemical pathways

Biologische Aktivität

Woodrosin II is a compound derived from natural resin sources, particularly from coniferous trees. This compound has garnered attention due to its potential biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this compound, supported by various studies and findings.

Chemical Composition and Structure

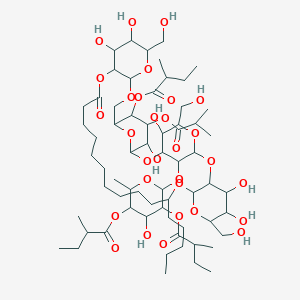

This compound belongs to a class of compounds known as resin glycosides. Its structure is characterized by a complex arrangement of sugar moieties linked to a hydrophobic resin backbone. The specific structural features of this compound contribute to its diverse biological activities.

1. Antioxidant Activity

This compound exhibits significant antioxidant properties. Studies have shown that it can scavenge free radicals, thereby preventing oxidative stress in biological systems. The antioxidant activity is primarily attributed to its ability to donate electrons and neutralize reactive oxygen species (ROS).

| Study | Method | Findings |

|---|---|---|

| Fürstner et al. (2022) | DPPH Assay | This compound demonstrated a high percentage of radical scavenging activity compared to standard antioxidants. |

| JECFA (2018) | In vivo studies | Indicated a reduction in oxidative markers in treated rats, suggesting protective effects against oxidative damage. |

2. Antimicrobial Properties

Research indicates that this compound possesses antimicrobial activity against various pathogens. It has been tested against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting their growth.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.125 g/mL |

| Escherichia coli | 0.250 g/mL |

These findings suggest that this compound could be a potential candidate for developing natural antimicrobial agents.

3. Anti-inflammatory Effects

This compound has been evaluated for its anti-inflammatory properties, with studies demonstrating its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes.

- In a study involving lipopolysaccharide (LPS)-stimulated macrophages, this compound significantly reduced the production of TNF-α and IL-6.

- Histological examinations revealed decreased inflammatory cell infiltration in tissues treated with this compound compared to controls.

Case Study 1: Food Additive Evaluation

In the context of food safety, this compound was evaluated as a food additive (E 445). A study conducted on F344 rats assessed its absorption, distribution, metabolism, and excretion (ADME). The results showed:

- Absorption Rate : Approximately 5% of the administered dose was absorbed.

- Excretion : Most absorbed compounds were eliminated via feces, with minimal amounts found in urine.

These findings support the safety profile of this compound when used as a food additive at recommended levels.

Case Study 2: Toxicological Assessment

A toxicological assessment was performed to determine the no-observed-adverse-effect level (NOAEL) for this compound in long-term feeding studies:

- Study Design : Rats were fed varying concentrations of this compound.

- Results : The NOAEL was established at 2500 mg/kg body weight per day, indicating no significant adverse effects at this level.

Eigenschaften

IUPAC Name |

[6-[[4,10,11,29,30,39-hexahydroxy-5,12,31-tris(hydroxymethyl)-37-(2-methylbutanoyloxy)-38-(2-methylpropanoyloxy)-26-oxo-16-pentyl-2,6,8,13,15,27,32,34,40-nonaoxapentacyclo[34.3.1.13,7.09,14.028,33]hentetracontan-41-yl]oxy]-4-hydroxy-2-methyl-5-(2-methylbutanoyloxy)oxan-3-yl] 2-methylbutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C65H110O30/c1-11-15-21-24-36-25-22-19-17-16-18-20-23-26-41(69)88-53-45(73)42(70)37(27-66)84-62(53)81-30-40-50(90-59(79)33(8)13-3)52(91-57(77)31(5)6)48(76)61(87-40)93-51-44(72)39(29-68)86-65(94-54-46(74)43(71)38(28-67)85-64(54)83-36)56(51)95-63-55(92-60(80)34(9)14-4)47(75)49(35(10)82-63)89-58(78)32(7)12-2/h31-40,42-56,61-68,70-76H,11-30H2,1-10H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYPSJGBZJZVRGM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1CCCCCCCCCC(=O)OC2C(C(C(OC2OCC3C(C(C(C(O3)OC4C(C(OC(C4OC5C(C(C(C(O5)C)OC(=O)C(C)CC)O)OC(=O)C(C)CC)OC6C(C(C(OC6O1)CO)O)O)CO)O)O)OC(=O)C(C)C)OC(=O)C(C)CC)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C65H110O30 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1371.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156057-52-2 |

Source

|

| Record name | Woodrosin II | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156057522 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.